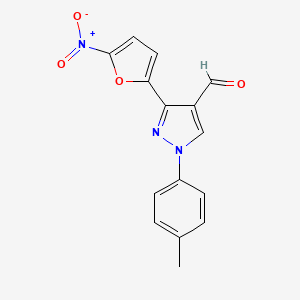
(S)-1-(2-Hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2-Hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a hydroxypropan-2-yl group. Its stereochemistry plays a crucial role in its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the asymmetric synthesis using chiral auxiliaries or catalysts. The reaction conditions often include controlled temperatures and pH levels to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(2-Hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions on the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce functional groups like halides or amines.
Applications De Recherche Scientifique
(S)-1-(2-Hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mécanisme D'action
The mechanism by which (S)-1-(2-Hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(2-Hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid
- 1-(2-Hydroxyethyl)pyrrolidine-2-carboxylic acid
- 1-(2-Hydroxypropan-2-yl)pyrrolidine-3-carboxylic acid
Uniqueness
(S)-1-(2-Hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which influences its reactivity and interactions. This makes it distinct from its enantiomers and other similar compounds, providing unique advantages in various applications.
Propriétés
Formule moléculaire |
C8H15NO3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
(2S)-1-(2-hydroxypropan-2-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO3/c1-8(2,12)9-5-3-4-6(9)7(10)11/h6,12H,3-5H2,1-2H3,(H,10,11)/t6-/m0/s1 |
Clé InChI |
NWALICKSIGQJKZ-LURJTMIESA-N |
SMILES isomérique |
CC(C)(N1CCC[C@H]1C(=O)O)O |
SMILES canonique |
CC(C)(N1CCCC1C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



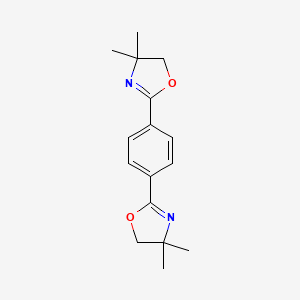
![2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole](/img/structure/B15207088.png)
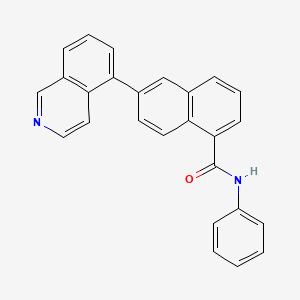
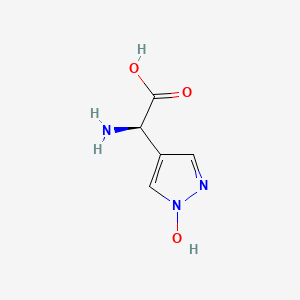

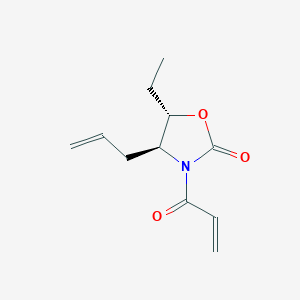
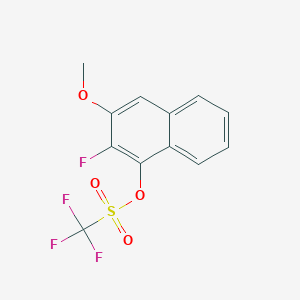
![Pyrrolo[1,2-a]pyrazine-1-methanamine](/img/structure/B15207123.png)

![2-(Difluoromethoxy)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B15207134.png)
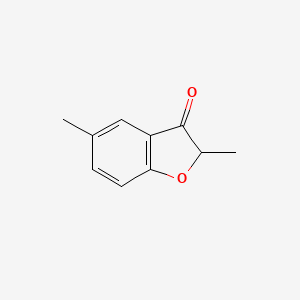
![copper;4-methyl-2-[N-[2-[[(5-methyl-2-oxidophenyl)-phenylmethylidene]amino]ethyl]-C-phenylcarbonimidoyl]phenolate](/img/structure/B15207146.png)
